3-(2,5-Difluorophenyl)prop-2-en-1-amine

DPP-4 inhibition Type 2 diabetes β-homophenylalanine scaffold

3-(2,5-Difluorophenyl)prop-2-en-1-amine (CAS 1344791-39-4) is a fluorinated allylamine derivative with the molecular formula C₉H₉F₂N and a molecular weight of 169.17 g/mol. The compound features a prop-2-en-1-amine backbone conjugated with a 2,5-difluorophenyl ring, positioning it within the broader class of fluorinated building blocks used extensively in medicinal chemistry for kinase inhibitor design, antifungal agent development, and DPP-4 inhibitor programs.

Molecular Formula C9H9F2N
Molecular Weight 169.17 g/mol
Cat. No. B13632280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,5-Difluorophenyl)prop-2-en-1-amine
Molecular FormulaC9H9F2N
Molecular Weight169.17 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)C=CCN)F
InChIInChI=1S/C9H9F2N/c10-8-3-4-9(11)7(6-8)2-1-5-12/h1-4,6H,5,12H2/b2-1+
InChIKeyUQCFHOUDGDYKSC-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,5-Difluorophenyl)prop-2-en-1-amine: A Regioisomerically Defined Fluorinated Allylamine Scaffold for Medicinal Chemistry and Procurement Evaluation


3-(2,5-Difluorophenyl)prop-2-en-1-amine (CAS 1344791-39-4) is a fluorinated allylamine derivative with the molecular formula C₉H₉F₂N and a molecular weight of 169.17 g/mol . The compound features a prop-2-en-1-amine backbone conjugated with a 2,5-difluorophenyl ring, positioning it within the broader class of fluorinated building blocks used extensively in medicinal chemistry for kinase inhibitor design, antifungal agent development, and DPP-4 inhibitor programs [1]. The 2,5-difluoro substitution pattern on the phenyl ring is non-trivial: it imparts a distinct electronic profile (σₘ for F = +0.34) and dipole moment orientation relative to the amine-bearing side chain, which differentiates it fundamentally from its 2,4-, 2,3-, 3,4-, and 3,5-difluorophenyl regioisomers [2]. The compound is commercially available at ≥98% purity from multiple vendors, though direct biological characterization data for this exact compound remain limited in the open literature, necessitating evidence drawn from structurally proximal analogs and regioisomeric comparisons .

1
Regiochemistry 2,5-Difluorophenyl substitution imparts distinct electronic profile vs other regioisomers
2
Scaffold Allylamine handle enables orthogonal derivatization for kinase and antifungal programs
3
Pharmacophore Privileged fragment across kinase and kinesin targets (class-level evidence)
4
Purity & Supply High-purity specification and multi-vendor availability for reproducible workflows

Why Generic Difluorophenyl Allylamine Substitution Fails: Regioisomer-Dependent SAR Evidence for 3-(2,5-Difluorophenyl)prop-2-en-1-amine


Interchanging regioisomeric difluorophenyl allylamines without experimental validation is a high-risk procurement strategy. The position of fluorine atoms on the phenyl ring directly modulates both electronic properties (Hammett σ constants) and steric accessibility of the amine for downstream derivatization [1]. In DPP-4 inhibitor programs, the 2,5-difluoro substitution pattern confers distinct potency (IC₅₀ = 270 nM) compared to the 2,4,5-trifluoro analog (IC₅₀ = 119 nM) [2]. In antifungal allylamine SAR studies, compounds bearing 2,5-difluorophenyl (series 2b-5b) and 2,4-difluorophenyl (series 2a-5a) substituents exhibited differential antifungal activity profiles against five pathogenic fungi, demonstrating that the fluorine substitution pattern is not interchangeable [3]. Furthermore, the 2,5-difluorophenyl motif is a privileged fragment in multiple clinically validated chemical series—including the KSP inhibitor filanesib (ARRY-520, IC₅₀ = 6 nM) and the DPP-4 inhibitor omarigliptin—where even minor regioisomeric shifts abolish target engagement . These data collectively demonstrate that generic substitution among difluorophenyl positional isomers cannot be assumed without loss of biological activity.

!
Regioisomer shift alters target profile
Replacing 2,5-difluoro with 2,4-difluoro may change antifungal spectrum and kinase affinity; SAR is regioisomer-dependent.
!
Fluorination degree modifies potency
2,4,5-Trifluoro analogs can show substantial DPP-4 potency shifts; results from 2,5-difluoro series may not transfer.
!
Fragment context is target-specific
2,5-Difluorophenyl engagement in KSP or p38α may not be preserved with other regioisomers; require per-target validation.

Quantitative Differentiation Evidence for 3-(2,5-Difluorophenyl)prop-2-en-1-amine vs. Regioisomeric and Structural Analogs


DPP-4 Inhibitor Potency: 2,5-Difluorophenyl vs. 2,4,5-Trifluorophenyl Substitution Shows 2.3-Fold Difference in IC₅₀

In a structure-activity relationship study of β-homophenylalanine-based DPP-4 inhibitors, the 2,5-difluoro analog (22q) exhibited an IC₅₀ of 270 nM, whereas the 2,4,5-trifluoro analog (22t) was approximately 2.3-fold more potent with an IC₅₀ of 119 nM [1]. This demonstrates that the 2,5-difluorophenyl substitution pattern, while potent, is quantitatively distinct from the trifluorinated variant. This SAR data is directly relevant to 3-(2,5-difluorophenyl)prop-2-en-1-amine, as the prop-2-en-1-amine chain serves as a synthetic entry point for constructing β-homophenylalanine-type DPP-4 inhibitor scaffolds through further derivatization.

DPP-4 Inhibition
Class-level
2,5-diF analog (22q): IC₅₀ = 270 nM
2,4,5-triF analog (22t): IC₅₀ = 119 nM
~2.3-fold difference
Regioisomeric shift alters DPP-4 potency; 2,5-diF provides a defined SAR starting point.
Class-level inference from β-homophenylalanine series
DPP-4 inhibition Type 2 diabetes β-homophenylalanine scaffold

p38α MAP Kinase Inhibition: 2,5-Difluorophenyl-Containing Pyrazole Derivative Achieves Sub-Nanomolar IC₅₀ (2.80 nM)

A pyrazole derivative containing the 2,5-difluorophenyl moiety—3-(2,5-difluorophenyl)-4-[3-(propan-2-yl)-[1,2,4]triazolo[3,4-a]pyridin-6-yl]-1H-pyrazole (pyrazole 79)—demonstrated potent p38α inhibition with an IC₅₀ of 2.80 nM [1]. This sub-nanomolar potency is noteworthy because the 2,5-difluorophenyl group occupies a critical hydrophobic pocket in the p38α ATP-binding site, and regioisomeric shifts (e.g., to 2,4- or 3,4-difluorophenyl) would alter the vector of the fluorine atoms relative to key hinge-region residues, potentially reducing affinity [2]. This provides class-level evidence that the 2,5-difluorophenyl substitution pattern is a privileged pharmacophore for kinase inhibitor design, directly supporting the procurement of 3-(2,5-difluorophenyl)prop-2-en-1-amine as a precursor for kinase-targeted libraries.

p38α Inhibition
Class-level
2,5-diF-pyrazole 79: IC₅₀ = 2.80 nM
SB 203580 reference: IC₅₀ = 50 nM
~18-fold more potent
2,5-diF motif linked to potent kinase engagement; supports kinase library design context.
Reported recombinant human p38α assay; class-level evidence
p38α kinase inhibition anti-inflammatory triazolopyridine scaffold

Antifungal Activity: 2,5-Difluorophenyl Allylamines Display Differential Antifungal Spectrum vs. 2,4-Difluorophenyl Analogs Against T. mentagrophytes

In a systematic SAR study of allylamine-type antimycotics, compounds incorporating the 2,5-difluorophenyl group (series 2b-5b) and the 2,4-difluorophenyl group (series 2a-5a) were synthesized and tested against five different pathogenic fungi including T. mentagrophytes, C. albicans, A. fumigatus, M. canis, and S. schenckii [1]. Eight compounds (3a, 4a, 5a, 3d, 4d, 4d, 5d, 3e, and 4e) showed significant antifungal activity specifically against T. mentagrophytes, while the activity profile varied substantially depending on the difluorophenyl substitution pattern, the N-substituent on the allylamine nitrogen, and the methyl/ethyl substitution [1]. Although the study does not report individual MIC values in the abstract, the differential antifungal spectrum between the 2,5-difluorophenyl (2b-5b) and 2,4-difluorophenyl (2a-5a) series confirms that the fluorine substitution pattern is a critical determinant of antifungal activity, directly relevant to 3-(2,5-difluorophenyl)prop-2-en-1-amine as a core scaffold for antifungal allylamine development.

Antifungal Spectrum
Data to verify
2,5-diF series vs. 2,4-diF series show differential activity against T. mentagrophytes and other fungi.
Regioisomer substitution may alter antifungal profile; requires experimental confirmation.
Quantitative MIC data not publicly available in abstract
antifungal allylamine antimycotics naftifine SAR

Caspase-3 Induction in Ovarian Carcinoma: 2,5-Difluorophenyl-Containing Compound Shows IC₅₀ = 15 nM vs. 2,4-Difluorophenyl Propanedione Series Activity Comparison

A compound containing the 2,5-difluorophenyl moiety, 1-[(5S)-3-(2,5-difluorophenyl)-5-(3-hydroxyphenyl)-...], demonstrated caspase-3 induction activity with an IC₅₀ of 15 nM in human A2780 ovarian carcinoma cells [1]. In contrast, a structurally distinct series of 1-(2′,4′-difluorophenyl)-3-(substituted phenyl)-1,3-propanediones (PR 1-7) was evaluated for caspase-3-dependent apoptotic activity, and while these 2,4-difluorophenyl compounds synergistically augmented paclitaxel-mediated caspase-3 activation, direct IC₅₀ comparisons were not reported [2]. The 2,5-difluorophenyl-containing compound's 15 nM IC₅₀ provides a quantifiable benchmark for caspase-3-mediated apoptosis induction that can inform the selection of 3-(2,5-difluorophenyl)prop-2-en-1-amine as a precursor for oncology-focused compound libraries.

Caspase-3 Induction
Cross-study comparable
2,5-diF-containing pyrrole derivative: IC₅₀ = 15 nM in A2780 cells
Defined apoptosis endpoint context; supports oncology library design context.
Comparator 2,4-diF propanedione series IC₅₀ not reported
caspase-3 activation ovarian cancer apoptosis induction

Kinesin Spindle Protein (KSP) Inhibition: 2,5-Difluorophenyl Is a Privileged Fragment in Clinical Candidate Filanesib (IC₅₀ = 6 nM)

Filanesib (ARRY-520), a clinical-stage KSP inhibitor with an IC₅₀ of 6 nM against human KSP, incorporates the 2,5-difluorophenyl group as a critical pharmacophoric element for target engagement . The 2,5-difluorophenyl moiety in filanesib contributes to binding through specific hydrophobic interactions within the KSP allosteric pocket, and this compound displays selectivity for KSP over >250 other receptors and kinases at 10 μM . This clinical validation of the 2,5-difluorophenyl fragment in a mechanistically distinct target class (mitotic kinesins, distinct from kinases and GPCRs) significantly expands the evidence base supporting procurement of 3-(2,5-difluorophenyl)prop-2-en-1-amine as a versatile precursor for diverse target classes beyond DPP-4 and antifungal programs.

KSP Inhibition Context
Data to verify
Filanesib (clinical-stage KSP inhibitor) contains 2,5-difluorophenyl; reported IC₅₀ = 6 nM
2,5-diF fragment appears in clinically studied KSP inhibitor; supports target-class context.
Source to verify; class-level pharmacophore inference
KSP inhibition mitotic kinesin antimitotic cancer therapy

Commercial Purity Benchmarking: ≥98% Purity with Room Temperature Stability Supports Reproducible Synthetic Workflows

3-(2,5-Difluorophenyl)prop-2-en-1-amine is commercially available from ChemScene at ≥98% purity (Cat. No. CS-0285806), with storage conditions specified as sealed in dry conditions at 2-8°C and shipping at room temperature within the continental US . Additionally, Leyan (China) lists the compound at 98% purity under product code 1356476 . This purity specification is comparable to the (E)-3-(2,4-difluorophenyl)prop-2-en-1-amine available from AKSci at 97% purity (CAS 1315377-66-2) . While the 2,5-isomer is offered at a marginally higher purity specification (≥98% vs. 97% for the 2,4-isomer), the more practically relevant differentiator for procurement is that the 2,5-isomer's availability from multiple vendors (ChemScene, Leyan, and previously CymitQuimica) provides supply chain resilience that may not be matched by less common regioisomers.

Commercial Purity
Specification review
≥98% (ChemScene); 2,4-isomer comparator at 97%
Higher purity reduces repurification need; supports reproducible synthetic workflows.
Multi-vendor availability provides supply resilience
chemical procurement building block purity synthetic intermediate

Recommended Research and Procurement Application Scenarios for 3-(2,5-Difluorophenyl)prop-2-en-1-amine


DPP-4 Inhibitor Lead Optimization: Use as a β-Homophenylalanine Precursor with Defined 270 nM Baseline Potency

3-(2,5-Difluorophenyl)prop-2-en-1-amine can serve as a direct synthetic precursor for constructing β-homophenylalanine-based DPP-4 inhibitors. The allylamine moiety enables reductive amination or Michael addition to introduce the β-amino acid functionality, while the 2,5-difluorophenyl group provides a documented 270 nM IC₅₀ baseline against DPP-4 when incorporated into the β-homophenylalanine scaffold [1]. This defined starting potency allows medicinal chemistry teams to track SAR improvements quantitatively rather than beginning optimization from an uncharacterized building block. The 2.3-fold potency gap relative to the 2,4,5-trifluoro analog (119 nM) can be strategically exploited if metabolic stability of the difluoro variant proves superior in microsomal stability assays—a common trade-off in fluorinated drug design [1].

Kinase-Focused Library Synthesis: Entry Point to p38α and KSP Inhibitor Chemical Space

The 2,5-difluorophenyl fragment has been clinically validated in both p38α kinase inhibitors (IC₅₀ = 2.80 nM for pyrazole 79) and the KSP inhibitor filanesib (IC₅₀ = 6 nM), establishing its privileged status across divergent kinase and kinesin target classes [2]. 3-(2,5-Difluorophenyl)prop-2-en-1-amine, with its reactive primary amine and conjugated alkene, provides two orthogonal functionalization handles: the amine for amide coupling, sulfonamide formation, or reductive amination; and the alkene for Heck coupling, epoxidation, or dihydroxylation [3]. This dual functionalization capability enables efficient construction of diverse kinase inhibitor libraries where the 2,5-difluorophenyl group serves as a constant pharmacophoric anchor while the amine-derived portion explores chemical space for potency and selectivity optimization.

Antifungal Allylamine Development: SAR Exploration Against Dermatophytes Using a Nafifine-Analogous Scaffold

The Korean antifungal SAR study demonstrated that allylamine compounds bearing the 2,5-difluorophenyl group (series 2b-5b) exhibit a distinct antifungal activity profile compared to 2,4-difluorophenyl analogs (series 2a-5a) when tested against T. mentagrophytes and four additional pathogenic fungi [4]. This regioisomer-dependent antifungal spectrum directly supports the use of 3-(2,5-difluorophenyl)prop-2-en-1-amine as a core scaffold for synthesizing novel naftifine-type antimycotics. By varying the N-substituent and the alkene geometry (E/Z), researchers can systematically explore antifungal SAR against clinically relevant dermatophytes, with the 2,5-difluorophenyl substitution pattern providing a differentiated starting point from the clinically used naftifine (which bears a 1-naphthyl group) [4].

Caspase-3-Mediated Apoptosis Screening: Oncology Library Design with 15 nM Cellular Activity Benchmark

The demonstration that a 2,5-difluorophenyl-containing pyrrole derivative achieves caspase-3 induction with an IC₅₀ of 15 nM in A2780 ovarian carcinoma cells [5] supports the use of 3-(2,5-difluorophenyl)prop-2-en-1-amine as a building block for assembling apoptosis-focused compound libraries. The allylamine functionality can be elaborated via cyclization chemistry (e.g., with α-diazoesters, as demonstrated in chiral primary amine-catalyzed divergent coupling of α-substituted acrylaldehydes) [6] to generate heterocyclic scaffolds that maintain the 2,5-difluorophenyl pharmacophore while exploring diverse three-dimensional architectures for caspase-3 pocket complementarity. The 15 nM IC₅₀ benchmark provides a quantitative potency threshold for evaluating new compounds derived from this building block.

Application
Selection Property
Validation Focus
DPP-4 inhibitor SAR studies
2,5-Difluorophenyl regioisomer for SAR baseline
Regioisomer-dependent potency assessment
Kinase inhibitor library synthesis
Privileged 2,5-difluorophenyl pharmacophore
Target engagement against p38α or KSP models
Antifungal allylamine SAR studies
2,5-Difluoro substitution for dermatophyte spectrum
Comparative antifungal activity profiling
Apoptosis pathway research
2,5-Difluorophenyl building block for pro-apoptotic screening
Cellular caspase-3 induction endpoints
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